L-Glutamic acid di-tert-butyl ester hydrochloride L-Glutamic acid di-tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 32677-01-3
VCID: VC21540111
InChI: InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H
SMILES: CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C13H26ClNO4
Molecular Weight: 295.80 g/mol

L-Glutamic acid di-tert-butyl ester hydrochloride

CAS No.: 32677-01-3

VCID: VC21540111

Molecular Formula: C13H26ClNO4

Molecular Weight: 295.80 g/mol

* For research use only. Not for human or veterinary use.

L-Glutamic acid di-tert-butyl ester hydrochloride - 32677-01-3

Description

L-Glutamic acid di-tert-butyl ester hydrochloride is a chemical compound widely used in various fields, including pharmaceutical development, biochemical research, the food industry, cosmetic formulations, and polymer chemistry. This compound is a derivative of glutamic acid, which is an amino acid essential for neurotransmitter function and metabolism. The di-tert-butyl ester hydrochloride form enhances stability and facilitates its use in organic synthesis and peptide synthesis.

Pharmaceutical Development

L-Glutamic acid di-tert-butyl ester hydrochloride serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its role in neurotransmitter function makes it valuable for developing drugs related to brain health .

Biochemical Research

This compound is used in studies involving amino acid metabolism and protein synthesis. It helps researchers explore cellular processes and metabolic pathways effectively, contributing to a deeper understanding of biological systems .

Food Industry

In the food industry, it acts as a flavor enhancer, improving taste without adding excessive sodium. This makes it appealing to health-conscious consumers seeking low-sodium products .

Cosmetic Formulations

The compound is incorporated into skincare products for its moisturizing properties, enhancing skin hydration and texture .

Polymer Chemistry

It is used as a building block in synthesizing biodegradable polymers, contributing to the development of environmentally friendly materials .

Synthesis and Production

The synthesis of L-glutamic acid derivatives involves several steps, including the reaction of L-glutamic acid with methanol and thionyl chloride to form a dimethyl ester hydrochloride intermediate. This intermediate is then further modified using di-tert-butyl dicarbonate to produce the desired di-tert-butyl ester derivative .

Synthesis Steps:

  • Initial Reaction: Mix L-glutamic acid with methanol and add thionyl chloride at a controlled temperature.

  • Intermediate Formation: Concentrate the reaction mixture to obtain L-dimethyl glutamate hydrochloride.

  • Derivative Formation: React the intermediate with di-tert-butyl dicarbonate in ethyl acetate to form the di-tert-butyl ester derivative.

  • Purification: Clean the product with dilute hydrochloric acid and dry it to obtain the final compound .

Market and Research Trends

The market for L-Glutamic acid di-tert-butyl ester hydrochloride is expected to grow steadily, driven by its increasing applications in pharmaceuticals and biochemical research. Market forecasts indicate significant growth potential, with companies investing in research and development to improve synthesis methods and expand product applications .

Market Data:

YearMarket Value (USD Billion)Growth Rate
2023xx billionSteady CAGR
Futurexx billionAnticipated growth

Safety and Handling

L-Glutamic acid di-tert-butyl ester hydrochloride is classified as a laboratory chemical and should be handled with care. It is not recommended for use in food, drugs, pesticides, or biocidal products. Storage requires a freezer environment to maintain stability .

Safety Precautions:

  • Store in a tightly closed container.

  • Keep away from oxidizing agents.

  • Handle with gloves and protective clothing.

CAS No. 32677-01-3
Product Name L-Glutamic acid di-tert-butyl ester hydrochloride
Molecular Formula C13H26ClNO4
Molecular Weight 295.80 g/mol
IUPAC Name ditert-butyl 2-aminopentanedioate;hydrochloride
Standard InChI InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H
Standard InChIKey LFEYMWCCUAOUKZ-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-]
SMILES CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Synonyms 32677-01-3;L-Glutamicaciddi-tert-butylesterhydrochloride;(S)-Di-tert-butyl2-aminopentanedioatehydrochloride;H-Glu(OtBu)-OtBu.HCl;H-GLU(OTBU)-OTBUHCL;NSC94681;H-Glu(OtBu)-OtBuinvertedexclamationmarkcurrencyHCl;di-tert-butyll-glutamatehydrochloride(1:1);ditert-butyl(2S)-2-aminopentanedioatehydrochloride;1,5-di-tert-butyl(2S)-2-aminopentanedioatehydrochloride;L-Glutamicacid,bis(1,1-dimethylethyl)ester,hydrochloride;C13H26ClNO4;H-Glu(OtBu)-OtBuCl;PubChem16067;AC1Q5XIZ;H-Glu(OtBu)-OtBu?HCl;AC1L4L1A;H-Glu(OBut)-OBut??HCl;SCHEMBL18476;KSC222I7J;G7501_SIGMA;73134_FLUKA;CTK1C2474;LFEYMWCCUAOUKZ-FVGYRXGTSA-N;MolPort-003-938-785
PubChem Compound 22255757
Last Modified Aug 15 2023

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